Benzenediazonium, 4-fluoro-, chloride

Description

Significance of Aryldiazonium Salts in Contemporary Synthetic Methodologies

Aryldiazonium salts are indispensable tools in modern organic synthesis due to their capacity to undergo a wide range of chemical reactions. numberanalytics.com Their primary importance lies in their role as precursors for the introduction of various substituents onto an aromatic ring, a task that is often challenging to achieve through direct substitution methods. vedantu.com The diazonium group can be readily displaced by a plethora of nucleophiles, including halides, cyano, hydroxyl, and other functional groups. scienceinfo.com This reactivity is harnessed in several named reactions of fundamental importance in organic chemistry, such as the Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions.

The versatility of aryldiazonium salts extends to their application in the synthesis of azo compounds through coupling reactions with electron-rich aromatic systems. scienceinfo.com These azo compounds are renowned for their vibrant colors and are extensively used as dyes and pigments in various industries. scienceinfo.combyjus.com Furthermore, recent advancements have expanded the synthetic utility of aryldiazonium salts into areas such as cross-coupling reactions and the generation of aryl radicals for carbon-carbon and carbon-heteroatom bond formation.

Structural Features of 4-Fluorobenzenediazonium (B14715802) Chloride as an Aromatic Diazonium Salt

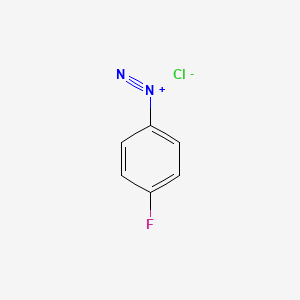

The structure of 4-fluorobenzenediazonium chloride consists of a diazonium group (-N₂⁺) bonded to a benzene (B151609) ring, with a fluorine atom substituted at the para-position (position 4) relative to the diazonium group. The positive charge is delocalized across the two nitrogen atoms and the aromatic ring. scienceinfo.com The presence of the electron-withdrawing fluorine atom influences the electronic properties and stability of the molecule.

The stability of aryldiazonium salts is a critical factor in their handling and reactivity, and it is significantly influenced by the counter-ion. smolecule.com While benzenediazonium (B1195382) chloride is known for its instability, especially in the dry solid state, the corresponding tetrafluoroborate (B81430) salts exhibit enhanced thermal stability. smolecule.com This increased stability is attributed to the weaker nucleophilicity of the tetrafluoroborate anion compared to the chloride ion. smolecule.com For 4-fluorobenzenediazonium chloride, its instability necessitates storage at low temperatures to prevent decomposition. smolecule.com

Physicochemical Properties of Benzenediazonium, 4-fluoro- (B1141089), chloride

| Property | Value |

| IUPAC Name | 4-fluorobenzenediazonium;chloride |

| Molecular Formula | C₆H₄ClFN₂ |

| Molecular Weight | 158.56 g/mol |

| Appearance | Typically a colorless to pale yellow solid |

| Solubility | Soluble in water |

| Stability | Unstable, particularly in dry form; decomposes upon heating |

Spectroscopic Data of Benzenediazonium, 4-fluoro-, chloride

| Spectroscopy | Data |

| ¹H NMR | Specific data not readily available in search results. |

| ¹³C NMR | Specific data not readily available in search results. |

Historical Development and Evolution of Diazotization Chemistry

The field of diazotization chemistry traces its origins back to 1858 with the pioneering work of the German industrial chemist Peter Griess. numberanalytics.combyjus.comwikipedia.org Griess discovered that primary aromatic amines react with nitrous acid in the presence of a mineral acid to form a new class of compounds, which he named diazonium salts. byjus.comwikipedia.org This discovery was a landmark in organic chemistry, as it opened up a new realm of synthetic possibilities. numberanalytics.com

Initially, the primary application of this discovery was in the burgeoning synthetic dye industry. byjus.comchempedia.info The ability of diazonium salts to undergo coupling reactions to form brightly colored azo dyes revolutionized the textile and pigment industries. byjus.com Over the years, the scope of diazotization chemistry expanded significantly. The development of reactions like the Sandmeyer reaction in the late 19th century further demonstrated the utility of diazonium salts as intermediates for introducing a variety of functional groups onto aromatic rings.

In the 20th century, the understanding of the mechanisms of diazotization and the reactions of diazonium salts deepened, leading to the development of more controlled and efficient synthetic methods. numberanalytics.com Recent advancements have focused on improving the safety and environmental footprint of diazotization reactions, with the exploration of continuous flow chemistry and microreactor technology to manage the inherent instability of diazonium salts. numberanalytics.com Modern research continues to uncover new applications for these versatile intermediates in fields ranging from materials science to medicinal chemistry. numberanalytics.com

Properties

IUPAC Name |

4-fluorobenzenediazonium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXSVHPRRLRBPS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)F.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439889 | |

| Record name | Benzenediazonium, 4-fluoro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20893-71-4 | |

| Record name | Benzenediazonium, 4-fluoro-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Benzenediazonium, 4 Fluoro , Chloride

Classical Diazotization Procedures Utilizing 4-Fluoroaniline (B128567) as Precursor

The reaction mechanism begins with the formation of the key electrophile, the nitrosonium ion (NO⁺), from nitrous acid in the acidic medium. masterorganicchemistry.com The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. numberanalytics.com This is followed by a series of proton transfers and dehydration steps, ultimately yielding the aryldiazonium salt. numberanalytics.commasterorganicchemistry.com

The stability of the resulting Benzenediazonium (B1195382), 4-fluoro- (B1141089), chloride is highly dependent on the reaction conditions, making the optimization of parameters such as temperature and reagent addition rates critical for a successful synthesis. numberanalytics.com

Temperature Control: Diazotization is a highly exothermic reaction, and the resulting diazonium salts are thermally unstable. maxapress.com It is crucial to maintain a low temperature, typically between 0–5 °C, throughout the reaction. numberanalytics.comaskfilo.com Temperatures above this range can lead to the rapid decomposition of the diazonium salt, often liberating nitrogen gas and forming undesired byproducts like 4-fluorophenol (B42351) through hydrolysis. askfilo.comstackexchange.com In industrial settings, failure to control the temperature can lead to thermal runaway and potential explosions. maxapress.commaxapress.com Conversely, excessively low temperatures may cause the crystallization of reactants, which can also create safety issues. stackexchange.com

Interactive Data Table: Effect of Temperature on Diazonium Salt Stability

| Temperature Range | Observation | Outcome |

|---|---|---|

| < 0 °C | Potential for reactant crystallization. stackexchange.com | May cause issues in later steps. |

| 0–5 °C | Optimal stability for most aryldiazonium salts. numberanalytics.com | Maximizes yield and minimizes decomposition. |

| > 5 °C | Increased rate of decomposition. askfilo.comstackexchange.com | Reduced yield, formation of phenols, risk of uncontrolled reaction. askfilo.comstackexchange.com |

Reagent Addition Rates: The rate at which the sodium nitrite (B80452) solution is added to the acidic solution of 4-fluoroaniline is a key factor in controlling the reaction. maxapress.com A slow, controlled addition is necessary to manage the heat generated from the exothermic reaction and prevent localized temperature spikes. numberanalytics.com Rapid addition can overwhelm the cooling capacity of the system, leading to decomposition of the product. maxapress.com Automated processes in industrial settings often use polarovoltric controllers to regulate the addition of the nitrite, ensuring that a specific concentration of unreacted nitrous acid is maintained, thereby optimizing the reaction rate and safety. google.com Studies have shown that accelerated reagent feeding rates markedly increase the likelihood of thermal runaway incidents. maxapress.com

The use of a strong acidic medium, typically hydrochloric acid or sulfuric acid, is fundamental to the diazotization process for several reasons. numberanalytics.com

Generation of Nitrous Acid: The acid reacts with the sodium nitrite salt to generate the unstable nitrous acid in situ, which is the primary reagent for the reaction. numberanalytics.commasterorganicchemistry.com

Formation of the Electrophile: The strong acid further protonates nitrous acid, facilitating the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺), which is the active species that reacts with the amine. masterorganicchemistry.com

Preventing Side Reactions: A sufficient excess of acid is required to keep the reaction medium at a low pH (typically below 3). numberanalytics.com This prevents the newly formed diazonium salt from coupling with unreacted 4-fluoroaniline, which would form an unwanted azo dye byproduct. It also ensures that the primary amine remains protonated and soluble, preventing it from acting as a nucleophile in undesired side reactions. masterorganicchemistry.com

Stabilizing the Product: The acidic environment enhances the stability of the diazonium salt once it is formed, slowing its decomposition. askfilo.com

Modernized and Green Chemistry Approaches to Diazotization

While classical diazotization is effective, it involves hazardous reagents and potentially unstable intermediates. Modern approaches focus on improving safety, efficiency, and environmental friendliness.

Continuous Flow Chemistry: A significant advancement is the use of continuous flow reactors and microreactors. numberanalytics.com These systems offer superior control over reaction parameters like temperature and mixing due to their high surface-area-to-volume ratio, allowing for rapid heat transfer. numberanalytics.comnih.gov This precise control minimizes the risk associated with handling potentially explosive diazonium salts by ensuring they are generated and consumed in small quantities continuously, rather than being accumulated in a large batch reactor. numberanalytics.comresearchgate.net

Green Chemistry Approaches: The principles of green chemistry have been applied to diazotization to reduce its environmental impact. digitellinc.com Key strategies include:

Alternative Reagents: Traditional sodium nitrite can be replaced with other nitrosating agents like tert-butyl nitrite or nitrosylsulfuric acid to improve efficiency under different conditions. numberanalytics.comgoogle.com

Milder Acids: Research has explored replacing corrosive mineral acids like HCl and H₂SO₄ with biodegradable and non-toxic alternatives. For example, alginic acid, a polysaccharide derived from brown algae, has been successfully used as a recyclable acidic medium for diazotization. digitellinc.com

Solvent Selection: Performing diazotization under non-aqueous conditions or in alternative solvent systems like ionic liquids can offer improved yields and reduce aqueous waste. numberanalytics.comgoogle.com One-pot methods that combine diazotization and subsequent coupling reactions also minimize waste by avoiding the need to isolate intermediates. rsc.orgresearchgate.net

Interactive Data Table: Comparison of Diazotization Methodologies

| Feature | Classical Batch Procedure | Modern Flow Chemistry | Green Chemistry Approach |

|---|---|---|---|

| Safety | Risk of thermal runaway due to large volume. maxapress.com | High safety profile, small reaction volumes. numberanalytics.com | Varies; can improve safety with milder reagents. digitellinc.com |

| Control | Difficult to control temperature precisely. maxapress.com | Precise control over temperature and residence time. numberanalytics.com | Focus on less hazardous reaction conditions. digitellinc.com |

| Reagents | NaNO₂, strong mineral acids (HCl, H₂SO₄). numberanalytics.com | Same as classical, or alternative nitrosating agents. nih.gov | Alternative acids (alginic acid), alternative nitrosating agents. digitellinc.com |

| Waste | Generates significant acidic aqueous waste. digitellinc.com | Reduced solvent waste, continuous processing. | Focus on recyclable catalysts and biodegradable reagents. digitellinc.comresearchgate.net |

Purification and Isolation Techniques for Aryldiazonium Salts

Due to their inherent instability, aryldiazonium salts like Benzenediazonium, 4-fluoro-, chloride are often generated and used in situ without isolation. lkouniv.ac.in Handling them in a dry, solid state is extremely hazardous as they can be explosive upon shock, friction, or heating. stackexchange.comgoogle.comacs.org

However, for certain applications, isolation is necessary. The stability of a diazonium salt is significantly influenced by its counter-ion. researchgate.net While chloride salts are relatively unstable, salts with larger, non-nucleophilic counter-ions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) are considerably more stable and can often be isolated. numberanalytics.comwikipedia.org

A common isolation procedure involves:

Performing the initial diazotization in HCl to form the diazonium chloride.

Adding a cold aqueous solution of an acid like tetrafluoroboric acid (HBF₄). wikipedia.org This causes the more stable Benzenediazonium, 4-fluoro-, tetrafluoroborate to precipitate from the solution via salt metathesis.

The precipitated solid is collected by filtration.

It is then washed with cold water, followed by a cold, non-polar organic solvent like diethyl ether to remove residual acid and organic impurities. acs.org

The product is typically stored wet or under solvent, as it should never be dried completely under vacuum due to the risk of violent decomposition. stackexchange.comacs.org

A modern technique for purification involves partitioning the aryldiazonium salt from the aqueous reaction mixture into a hydrophobic ionic liquid, allowing for subsequent reactions without needing to isolate the solid salt. google.comgoogle.com

Reactivity and Reaction Mechanisms of Benzenediazonium, 4 Fluoro , Chloride

Heterolytic Decomposition Pathways

Heterolytic decomposition of 4-fluorobenzenediazonium (B14715802) chloride involves the cleavage of the C-N bond, where the nitrogen molecule departs with both electrons, leaving behind a 4-fluorophenyl cation. This cation is a highly reactive electrophile that can be attacked by various nucleophiles. This section details the mechanistic aspects of its reactions with electron-rich aromatic compounds and its hydrolytic cleavage.

Mechanistic Studies of Azo Coupling Reactions with Electron-Rich Aromatics

Azo coupling is a quintessential reaction of diazonium salts, proceeding via an electrophilic aromatic substitution mechanism. The 4-fluorobenzenediazonium cation acts as the electrophile, attacking an electron-rich aromatic coupling agent.

The coupling of 4-fluorobenzenediazonium chloride with phenols and anilines has been a subject of interest due to the resulting azo compounds' applications as dyes. The reaction with phenols is typically carried out in mildly alkaline conditions (pH 9-10). stackexchange.com This is to deprotonate the phenol (B47542) to the more strongly activating phenoxide ion, which enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack. stackexchange.com Conversely, the coupling with anilines is performed in weakly acidic conditions (pH 4-5). stackexchange.com In acidic solution, the amino group of aniline (B41778) is protonated to form the anilinium ion. While this deactivates the ring towards electrophilic substitution, it also prevents the diazonium ion from attacking the lone pair of the nitrogen atom, which would lead to the formation of a triazene. stackexchange.com The reaction proceeds by attack of the diazonium cation at the para-position of the aniline.

The general mechanism involves the attack of the electron-rich aromatic ring (phenoxide or aniline) on the terminal nitrogen of the diazonium salt, forming a sigma complex (Wheland intermediate). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the azo-coupled product. chemguide.co.uk

The azo compounds synthesized from 4-fluorobenzenediazonium chloride are characterized by the presence of the -N=N- (azo) chromophore, which links the 4-fluorophenyl group to the aromatic ring of the coupling partner. These derivatives are often colored and form the basis of many synthetic dyes.

The characterization of these azo derivatives is typically achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectra of these compounds show characteristic absorption bands. For instance, the disappearance of the N≡N stretching vibration of the diazonium salt and the appearance of a weak absorption for the N=N stretching in the azo product are indicative of the reaction's success. mdpi.com Other characteristic peaks corresponding to the functional groups of the aromatic rings are also observed. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the azo derivatives. The chemical shifts and coupling patterns of the aromatic protons and carbons provide information about the substitution pattern and the connectivity of the molecule. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized azo compounds, with the molecular ion peak corresponding to the expected mass. mdpi.com

UV-Visible Spectroscopy: Due to the extended conjugation provided by the azo linkage, these compounds absorb light in the visible region of the electromagnetic spectrum, which is responsible for their color. UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax). ekb.eg

| Coupling Partner | Resulting Azo Derivative Structure | Spectroscopic Data Highlights |

| Phenol | 4-((4-Fluorophenyl)diazenyl)phenol | IR: Absence of N≡N stretch, presence of O-H and N=N stretches. ¹H NMR: Signals corresponding to both aromatic rings. MS: Molecular ion peak confirming the structure. |

| Aniline | 4-((4-Fluorophenyl)diazenyl)aniline | IR: Absence of N≡N stretch, presence of N-H and N=N stretches. ¹H NMR: Characteristic aromatic proton signals. MS: Expected molecular ion peak. |

Hydrolytic Cleavage and Formation of Aromatic Hydroxy Compounds

When an aqueous solution of 4-fluorobenzenediazonium chloride is warmed, it undergoes hydrolytic cleavage. chemguide.co.uksmolecule.com In this reaction, the diazonium group is replaced by a hydroxyl group, leading to the formation of 4-fluorophenol (B42351) and the evolution of nitrogen gas. chemguide.co.uksmolecule.com

The mechanism involves the heterolytic cleavage of the C-N bond to form the 4-fluorophenyl cation. This cation is then attacked by a water molecule, which acts as a nucleophile. Subsequent deprotonation of the resulting oxonium ion yields 4-fluorophenol.

Homolytic (Radical) Pathways

In addition to heterolytic pathways, 4-fluorobenzenediazonium chloride can also undergo homolytic decomposition, generating a 4-fluorophenyl radical. These radical intermediates are key to Sandmeyer-type transformations.

Sandmeyer-Type Transformations for Halogenation and Other Substitutions

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and other substituted arenes from aryl diazonium salts, using a copper(I) salt as a catalyst. wikipedia.org This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

The reaction is initiated by a single electron transfer from the copper(I) catalyst to the 4-fluorobenzenediazonium ion. This results in the formation of a 4-fluorophenyl radical and the release of nitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product. The detection of biaryl byproducts provides support for the radical mechanism.

Table of Sandmeyer-Type Reactions for Benzenediazonium (B1195382), 4-fluoro- (B1141089), chloride

| Reagent | Product |

| Copper(I) chloride (CuCl) | 1-Chloro-4-fluorobenzene |

| Copper(I) bromide (CuBr) | 1-Bromo-4-fluorobenzene |

| Copper(I) cyanide (CuCN) | 4-Fluorobenzonitrile (B33359) |

Modern variations of the Sandmeyer reaction have been developed, including copper-free methods. mdpi.com For instance, photochemical nih.gov and electrochemical smolecule.com methods can also be employed to generate aryl radicals from diazonium salts for subsequent halogenation.

Gattermann Reaction Analogues

The Gattermann reaction provides a method for substituting the diazonium group with a halogen, typically chlorine or bromine. It is considered a modification of the more common Sandmeyer reaction. In the Gattermann reaction, the substitution is achieved by treating the aqueous solution of the diazonium salt with freshly prepared copper powder in the presence of the corresponding hydrohalic acid (HCl or HBr) byjus.comtestbook.com.

The mechanism for the Gattermann reaction is understood to proceed through a free-radical pathway testbook.com. The copper powder facilitates a single electron transfer to the diazonium salt. This transfer initiates the decomposition of the diazonium salt, leading to the formation of a highly reactive aryl radical and the evolution of nitrogen gas. This aryl radical then abstracts a halogen atom from the hydrohalic acid or a copper halide intermediate to form the final aryl halide product testbook.com.

For Benzenediazonium, 4-fluoro-, chloride, an analogous Gattermann reaction can be employed to synthesize 1-chloro-4-fluorobenzene. The reaction would proceed as follows:

Step 1: Radical Formation: The 4-fluorobenzenediazonium cation receives an electron from the copper powder.

Step 2: Dediazoniation: The intermediate rapidly decomposes, releasing nitrogen gas (N₂) and forming a 4-fluorophenyl radical.

Step 3: Halogen Abstraction: The 4-fluorophenyl radical abstracts a chlorine atom from the surrounding medium (HCl) to yield the final product, 1-chloro-4-fluorobenzene.

While the yields for the Gattermann reaction are often lower than those of the Sandmeyer reaction (which uses copper(I) salts instead of copper powder), it remains a viable synthetic alternative testbook.com.

Elucidation of Radical Intermediates and Reaction Kinetics

The involvement of radical intermediates in the reactions of diazonium salts, particularly in copper-catalyzed transformations like the Gattermann and Sandmeyer reactions, is well-established wikipedia.org. These reactions are classified as radical-nucleophilic aromatic substitutions (S-RN-Ar). The key intermediate is the aryl radical, formed upon the loss of the exceptionally stable dinitrogen molecule.

Modern techniques have further confirmed the generation of aryl radicals from diazonium salts. For instance, photocatalytic methods can achieve the reductive activation of diazonium salts through a visible light-induced electron transfer pathway, explicitly generating an aryl radical intermediate that can be trapped to form various products nih.gov.

The thermal decomposition of benzenediazonium salts in aqueous solution follows first-order kinetics ju.edu.joyoutube.com. The rate of this decomposition can be monitored by measuring the volume of nitrogen gas evolved over time ju.edu.jo. The rate law for this unimolecular decomposition is given by:

Rate = k[C₆H₅N₂Cl]

Studies on a range of para-substituted benzenediazonium salts have shown that the thermal stability, and thus the rate of decomposition, is significantly influenced by the electronic nature of the substituent whiterose.ac.uk. Electron-withdrawing groups, such as the fluorine atom in the para position, tend to increase the thermal stability of the diazonium salt compared to the unsubstituted analogue. This increased stability results in a slower rate of decomposition. Conversely, electron-donating groups accelerate the decomposition whiterose.ac.uk.

| Substituent (Para) | Electronic Effect | Relative Decomposition Rate |

| -OCH₃ | Electron-Donating | Faster |

| -H | Neutral | Baseline |

| -F | Electron-Withdrawing | Slower |

| -NO₂ | Strongly Electron-Withdrawing | Much Slower |

This table provides a qualitative comparison of decomposition rates based on the electronic properties of the para-substituent.

Rearrangement Reactions and Side Product Formation

While the primary reactions of this compound are substitutions of the diazonium group, the formation of side products can occur, impacting the purity and yield of the desired product. A significant side reaction is hydrodediazoniation , where the diazonium group is replaced by a hydrogen atom researchgate.netresearchgate.net.

In the context of reactions involving 4-fluorobenzenediazonium salts, the formation of fluorobenzene (B45895) as a byproduct is a notable issue. This is particularly prevalent in reactions where the diazonium salt is susceptible to radical reduction but the intended nucleophilic trapping is inefficient. For example, in photochemical Sandmeyer-type reactions, 4-fluorobenzenediazonium salts have been specifically chosen as model substrates to test for hydrodediazoniation because of their known susceptibility to this side reaction researchgate.net. The formation of fluorobenzene complicates the purification process, as its structural similarity to the desired halogenated products can make separation difficult researchgate.net.

The mechanism of hydrodediazoniation often involves a radical pathway where the intermediate aryl radical abstracts a hydrogen atom from a solvent or reagent molecule instead of the intended nucleophile.

Major molecular rearrangements are not commonly reported for the 4-fluorophenyl cation or radical intermediate under standard reaction conditions. The primary challenge in the reactivity of this compound lies in controlling the competition between the desired substitution pathway and undesired side reactions like hydrodediazoniation.

Influence of the Fluorine Substituent on Regioselectivity and Reaction Rates

The fluorine atom at the para-position of the benzene (B151609) ring exerts a significant electronic influence that modifies the reactivity of the diazonium salt in terms of both reaction rates and, in some cases, regioselectivity.

Influence on Reaction Rates:

The effect of the fluorine substituent on reaction rates can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents wikipedia.orglibretexts.org. The para-fluoro substituent is weakly electron-withdrawing by induction, which is reflected in its positive Hammett substituent constant (σp).

| Substituent | Hammett Constant (σp) |

| H | 0.00 |

| F | +0.06 |

| Cl | +0.23 |

| NO₂ | +0.78 |

Data sourced from various compilations of Hammett constants. researchgate.netstenutz.eu

For the thermal decomposition (dediazoniation) of the diazonium salt, the rate-limiting step is the cleavage of the C-N bond. The electron-withdrawing nature of the fluorine atom stabilizes the ground state of the diazonium salt by pulling electron density from the ring, which slightly reduces the positive charge on the diazonium group. This stabilization of the reactant leads to a higher activation energy for decomposition, and consequently, a slower reaction rate compared to the unsubstituted benzenediazonium chloride whiterose.ac.uk.

Influence on Regioselectivity:

The influence on regioselectivity is most pertinent in azo coupling reactions , where the diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction organic-chemistry.org. The electron-withdrawing fluorine atom increases the electrophilicity of the 4-fluorobenzenediazonium ion. It enhances the partial positive charge on the terminal nitrogen atom, making it a more reactive electrophile than the unsubstituted benzenediazonium ion.

Applications of Benzenediazonium, 4 Fluoro , Chloride in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Aromatic Compounds

The introduction of fluorine into aromatic systems can significantly alter the physical, chemical, and biological properties of molecules, leading to enhanced stability, lipophilicity, and metabolic resistance. Benzenediazonium (B1195382), 4-fluoro- (B1141089), chloride is a key starting material for the synthesis of various fluorinated aromatic compounds.

Schiemann Reaction for Directed Fluorination

The Balz-Siemann reaction is a cornerstone of aromatic fluorine chemistry, providing a reliable method for the introduction of a fluorine atom onto an aromatic ring. wikipedia.org This reaction utilizes an aryl diazonium salt, which upon treatment with fluoroboric acid (HBF₄), precipitates as a diazonium tetrafluoroborate (B81430) salt. wikipedia.orgvedantu.com Subsequent thermal decomposition of this intermediate yields the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.org

In the context of Benzenediazonium, 4-fluoro-, chloride, this reaction pathway is instrumental in synthesizing 1,4-difluorobenzene. The process begins with the diazotization of 4-fluoroaniline (B128567) to produce this compound. This is then converted to its tetrafluoroborate salt, which upon heating, decomposes to yield the desired 1,4-difluorobenzene.

Table 1: Key Aspects of the Schiemann Reaction

| Step | Description | Reactants | Products |

| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | 4-fluoroaniline, Sodium nitrite (B80452), Hydrochloric acid | This compound |

| 2. Salt Formation | Precipitation of the diazonium tetrafluoroborate salt. | This compound, Fluoroboric acid | 4-fluorobenzenediazonium (B14715802) tetrafluoroborate |

| 3. Decomposition | Thermal decomposition of the diazonium tetrafluoroborate salt. | 4-fluorobenzenediazonium tetrafluoroborate | 1,4-difluorobenzene, Nitrogen, Boron trifluoride |

Recent advancements have explored greener approaches to the Schiemann reaction, utilizing ionic liquids as solvents to improve reaction yields and recyclability. researchgate.netorganic-chemistry.org

Introduction of Other Halogens and Functional Groups

Beyond fluorination, the diazonium group of this compound is an excellent leaving group, facilitating its replacement with a variety of other halogens and functional groups through Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org These reactions typically involve the use of copper(I) salts as catalysts. wikipedia.org

For instance, treatment of this compound with copper(I) chloride or copper(I) bromide leads to the formation of 4-chloro-1-fluorobenzene and 4-bromo-1-fluorobenzene, respectively. Similarly, the introduction of a cyano group to produce 4-fluorobenzonitrile (B33359) can be achieved using copper(I) cyanide. wikipedia.org The introduction of an iodo group to form 4-fluoro-1-iodobenzene can be accomplished by treating the diazonium salt with potassium iodide, a reaction that does not typically require a copper catalyst. vedantu.com

Table 2: Sandmeyer and Related Reactions of this compound

| Target Compound | Reagent | Reaction Name |

| 4-chloro-1-fluorobenzene | Copper(I) chloride | Sandmeyer Reaction |

| 4-bromo-1-fluorobenzene | Copper(I) bromide | Sandmeyer Reaction |

| 4-fluorobenzonitrile | Copper(I) cyanide | Sandmeyer Reaction |

| 4-fluoro-1-iodobenzene | Potassium iodide | - |

Utilization in the Development of Azo Dyes and Pigments

Azo compounds, characterized by the -N=N- functional group, are a significant class of chemical compounds, widely used as dyes and pigments in various industries. plantarchives.org this compound serves as a valuable diazo component in azo coupling reactions to produce a range of azo dyes.

Design and Synthesis of Novel Chromophoric Systems

The synthesis of azo dyes involves an electrophilic substitution reaction where the diazonium ion acts as the electrophile and attacks an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. plantarchives.org The presence of the fluorine atom in this compound can influence the electronic properties of the resulting azo dye, thereby affecting its color and other properties.

By carefully selecting the coupling component, novel chromophoric systems with specific absorption characteristics can be designed and synthesized. For example, coupling this compound with various substituted phenols or anilines can lead to a library of azo dyes with a spectrum of colors. Research in this area focuses on creating dyes with improved lightfastness, thermal stability, and specific application properties.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a broad and important class of organic molecules that contain at least one atom other than carbon within a ring structure. This compound can be utilized as a precursor in the synthesis of certain nitrogen-containing heterocyclic systems.

One notable application is in the synthesis of benzotriazoles. The reaction of a diazonium salt with an aromatic amine can lead to the formation of a triazene, which can then undergo cyclization to form the benzotriazole (B28993) ring system. While specific examples starting from this compound are not extensively documented in readily available literature, the general principle suggests its potential in synthesizing 1-(4-fluorophenyl)-1H-benzo[d] wikipedia.orgwikipedia.orgsmolecule.comtriazole derivatives.

Furthermore, diazonium salts can participate in reactions leading to the formation of other heterocyclic systems like pyridazines. liberty.edu These reactions often involve cycloaddition or cyclization pathways where the diazonium group is either incorporated into the heterocyclic ring or acts as a leaving group to facilitate ring formation.

Applications in Analytical Chemistry Methodologies

The reactivity of this compound, particularly its ability to form colored azo compounds, is exploited in analytical chemistry for the development of colorimetric and spectrophotometric methods. smolecule.comekb.eg

These methods are based on the principle that the diazonium salt will react with a specific analyte containing an electron-rich aromatic system (like a phenolic or anilino group) to produce a colored azo dye. The intensity of the color produced is directly proportional to the concentration of the analyte. nih.gov This allows for the quantitative determination of various substances.

For instance, a method for the determination of a particular phenol in a sample could be developed by reacting it with a known excess of this compound and then measuring the absorbance of the resulting azo dye at its maximum wavelength. This approach offers a simple, rapid, and cost-effective analytical technique for certain classes of compounds.

Development of Colorimetric Assays Based on Azo Coupling Reactions

Colorimetric assays are analytical methods where the concentration of a chemical compound is determined by measuring the change in color of a solution. The foundation of these assays using this compound is the azo coupling reaction. In this reaction, the 4-fluorobenzenediazonium cation acts as an electrophile and reacts with electron-rich aromatic compounds, known as coupling agents, to produce brightly colored azo compounds.

The intensity of the color produced is directly proportional to the concentration of the analyte, allowing for quantitative analysis. Phenols and aromatic amines are common classes of compounds that serve as effective coupling agents. The reaction is typically carried out in a solution, and the resulting color change can be observed visually for qualitative assessment or measured with a colorimeter for precise quantification.

The choice of the coupling agent is crucial as it influences the color and stability of the resulting azo dye. For instance, the reaction with different phenolic or naphthol derivatives will produce a range of colors from yellow to red and even violet, depending on the extended conjugation of the final molecule. The pH of the reaction medium is a critical parameter that needs to be optimized to ensure efficient coupling and color development. Generally, alkaline conditions are favored for coupling with phenols, while acidic or neutral conditions are preferred for reactions with aromatic amines.

Table 1: Examples of Analytes Detected by Colorimetric Assays Using Azo Coupling

| Analyte Class | Example Coupling Agent | Resulting Azo Dye Color |

| Phenols | Phenol | Yellow-Orange |

| Naphthols | β-Naphthol | Orange-Red |

| Aromatic Amines | Aniline (B41778) | Yellow |

Spectrophotometric Detection Methods

Spectrophotometry is a quantitative analytical technique that measures the absorption of light by a chemical substance at a specific wavelength. Spectrophotometric methods based on this compound leverage the azo dyes formed through coupling reactions, as these dyes exhibit strong absorbance in the visible region of the electromagnetic spectrum.

The first step in developing a spectrophotometric method is to determine the maximum absorbance wavelength (λmax) of the azo dye produced from the reaction of this compound with the target analyte. The λmax is the wavelength at which the compound absorbs the most light, and measurements at this wavelength provide the highest sensitivity. A spectrophotometer is used to measure the absorbance of a series of solutions with known concentrations of the analyte to construct a calibration curve. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.

These methods are highly sensitive and can be used for the determination of trace amounts of various compounds. Flow injection analysis (FIA) is a technique that can be coupled with spectrophotometric detection to automate the process, allowing for rapid and high-throughput analysis of numerous samples. In a typical FIA setup, a small volume of the sample is injected into a continuously flowing carrier stream that merges with a stream of the this compound reagent. The reaction occurs in a coil, and the resulting colored product passes through a detector where the absorbance is measured.

Table 2: Research Findings on Spectrophotometric Detection Using Diazonium Salts

| Analyte | Diazonium Reagent | Coupling Agent | λmax (nm) |

| Phenol | Benzenediazonium chloride | Self | - |

| Naphthols | Aryl diazonium salts | β-Naphthol | 484 |

| Aromatic Amines | 4-Nitrobenzenediazonium tetrafluoroborate | Aromatic diisocyanates | - |

Note: Data for this compound specifically is limited in readily available literature; the table presents findings for analogous diazonium salts to illustrate the principle.

The development of these spectrophotometric methods requires careful optimization of several parameters, including reaction time, temperature, and the concentration of the diazonium salt, to ensure reproducible and accurate results. The high molar absorptivity of the azo dyes contributes to the low limits of detection achievable with these methods.

Spectroscopic and Computational Characterization of Benzenediazonium, 4 Fluoro , Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4-fluorobenzenediazonium (B14715802) salts, offering detailed insights into the molecular structure and the electronic influence of the substituents.

Fluorine-19 NMR is exceptionally sensitive to the local electronic environment, making it a powerful probe for studying substituent effects in aromatic systems. acs.orgchemicalbook.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in high receptivity for NMR studies. acs.orglibretexts.org The chemical shift of the fluorine atom in 4-fluorobenzenediazonium chloride is significantly influenced by the potent electron-withdrawing nature of the diazonium group (-N₂⁺).

The diazonium group strongly deshields the fluorine nucleus, causing a downfield shift in the ¹⁹F NMR spectrum compared to fluorobenzene (B45895). This deshielding effect arises from the group's strong inductive and resonance electron withdrawal, which reduces the electron density around the fluorine atom. In a closely related compound, 4-fluorobenzenediazonium tetrafluoroborate (B81430), the ¹⁹F chemical shift for the fluorine atom on the benzene (B151609) ring has been reported at approximately -87.21 ppm in DMSO-d₆ (relative to CFCl₃). researchgate.net The large chemical shift range in ¹⁹F NMR, often spanning over 800 ppm, allows for clear resolution and sensitive detection of changes in the electronic structure. libretexts.org

Table 1: Representative ¹⁹F NMR Chemical Shifts

| Compound Name | Functional Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |

|---|---|---|

| Aryl Fluorides | -Ar-F | +80 to +170 |

| 4-Fluorobenzenediazonium tetrafluoroborate | p-F-C₆H₄-N₂⁺ | ~ -87.21 |

| Fluorobenzene | C₆H₅F | ~ -113.5 |

Note: The sign convention for chemical shifts can vary in literature. Negative values here indicate an upfield shift relative to the reference.

In the ¹H NMR spectrum, the protons on the aromatic ring experience significant deshielding due to the electron-withdrawing diazonium group. This results in their resonance at a downfield region. For 4-fluorobenzenediazonium tetrafluoroborate, the aromatic protons appear as multiplets in the range of δ 7.84–8.82 ppm in DMSO-d₆. researchgate.net The protons ortho to the diazonium group are typically the most deshielded.

The ¹³C NMR spectrum further corroborates the structure. The carbon atom directly attached to the diazonium group (C1) is highly deshielded and appears significantly downfield. The other aromatic carbons also show characteristic shifts influenced by both the fluorine and diazonium substituents. nih.gov For the tetrafluoroborate salt, complex signals are observed between δ 111 and 170 ppm. researchgate.net

NMR is also a powerful tool for real-time reaction monitoring. rsc.orgresearchgate.net For instance, in Sandmeyer reactions where the diazonium group is replaced, the disappearance of the characteristic aromatic signals of the 4-fluorobenzenediazonium cation and the concurrent appearance of new signals corresponding to the product can be quantitatively tracked over time. smolecule.com This allows for the detailed study of reaction kinetics and optimization of reaction conditions.

Table 2: ¹H and ¹³C NMR Data for 4-Fluorobenzenediazonium tetrafluoroborate in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.77 – 8.82 | Multiplet |

| ¹H | 7.84 – 7.90 | Multiplet |

| ¹³C | 169.80, 167.14, 137.08, 136.96, 119.55, 119.30, 111.87, 111.84 | Multiple Signals |

(Data from a closely related tetrafluoroborate salt) researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides key information about the functional groups and bonding within the molecule. The most characteristic vibration for diazonium salts is the N≡N triple bond stretch. This vibration gives rise to a strong and sharp absorption band in both IR and Raman spectra, typically found in the 2240–2310 cm⁻¹ region. For 4-fluorobenzenediazonium tetrafluoroborate, this peak is observed at 2291 cm⁻¹ in the IR spectrum. researchgate.net The position of this band is sensitive to the electronic effects of the aromatic substituents. Electron-withdrawing groups, like the fluorine atom, tend to slightly increase the frequency.

Other important vibrational modes include the C-F stretch, which typically appears in the 1250-1000 cm⁻¹ region, and various C-H and C=C stretching and bending vibrations of the benzene ring.

Table 3: Key Vibrational Frequencies for 4-Fluorobenzenediazonium Salts

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Technique |

|---|---|---|---|

| N≡N Stretch | 2240 - 2310 | 2291 | IR |

| C-F Stretch | 1000 - 1250 | Not specified | - |

| Aromatic C=C Stretch | 1400 - 1600 | Not specified | - |

| Aromatic C-H Stretch | 3000 - 3100 | 3114 | IR |

(Observed data for the tetrafluoroborate salt) researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within the molecule. Arenediazonium ions exhibit characteristic absorption bands in the UV region, corresponding to π→π* transitions within the conjugated aromatic system. The position of the maximum absorption (λmax) is influenced by the substituents on the benzene ring.

Table 4: Typical UV-Vis Absorption Maxima for Substituted Benzenediazonium (B1195382) Cations

| Compound | Substituent | λmax (nm) |

|---|---|---|

| Benzenediazonium | -H | ~262 |

| 4-Methoxybenzenediazonium | -OCH₃ (Donating) | ~315 |

| 4-Nitrobenzenediazonium | -NO₂ (Withdrawing) | ~259 |

(Data from analogous compounds to illustrate substituent effects)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the cation and to analyze its fragmentation pathways. Due to the ionic and thermally labile nature of diazonium salts, soft ionization techniques like Electrospray Ionization (ESI) are typically employed.

The mass spectrum of 4-fluorobenzenediazonium chloride would show the molecular ion for the cation, [C₆H₄FN₂]⁺, at a mass-to-charge ratio (m/z) of 123.04. The most characteristic and dominant fragmentation pathway for arenediazonium ions is the loss of a neutral dinitrogen molecule (N₂), which is a very stable leaving group. This dediazoniation results in the formation of a highly reactive aryl cation.

Table 5: Expected Mass Spectrometry Fragmentation for [C₆H₄FN₂]⁺

| m/z | Ion Formula | Identity | Fragmentation |

|---|---|---|---|

| 123.04 | [C₆H₄FN₂]⁺ | Molecular Ion | - |

Advanced X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography provides definitive information on the three-dimensional structure of the molecule in the solid state, including precise bond lengths and angles. While the specific crystal structure for 4-fluorobenzenediazonium chloride is not available, extensive studies have been conducted on the parent benzenediazonium chloride and tetrafluoroborate salts.

These studies reveal several key structural features that are directly applicable to the 4-fluoro derivative. The C-N-N moiety is essentially linear, with a bond angle close to 180°. The N≡N triple bond is very short, typically around 1.08-1.10 Å, confirming its triple bond character. The C-N bond length is approximately 1.39-1.42 Å, indicating some degree of double bond character due to conjugation with the aromatic ring. The benzene ring itself may show slight distortions from perfect hexagonal symmetry, influenced by the strong electronic pull of the diazonium group.

Table 6: Key Bond Lengths and Angles from Crystal Structures of Benzenediazonium Salts

| Parameter | Benzenediazonium chloride | Benzenediazonium tetrafluoroborate |

|---|---|---|

| N≡N Bond Length (Å) | 1.097 | 1.083 |

| C-N Bond Length (Å) | 1.385 | 1.415 |

| C-N-N Bond Angle (°) | Linear (by symmetry) | 179.5 |

| Average C-C Bond Length (Å) | ~1.38 | ~1.38 |

(Data for parent, unsubstituted compounds)

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools to investigate the intrinsic properties and dynamic behavior of molecules at an atomic level. For a reactive species such as Benzenediazonium, 4-fluoro- (B1141089), chloride, these methods offer insights that can be challenging to obtain through experimental means alone. The following sections detail the application of quantum chemical calculations, Density Functional Theory (DFT), and molecular dynamics simulations to understand this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of Benzenediazonium, 4-fluoro-, chloride. These calculations, often employing ab initio or semi-empirical methods, provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.

The electronic structure of the 4-fluorobenzenediazonium cation is significantly influenced by the presence of the fluorine atom at the para position. Fluorine is a highly electronegative atom, which exerts a strong electron-withdrawing inductive effect (-I). Simultaneously, it possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). In the case of para-substitution, the resonance effect can partially offset the inductive effect, leading to a complex influence on the electron density of the diazonium group and the aromatic ring.

Computational studies on substituted benzenediazonium ions have shown that electron-withdrawing groups generally increase the positive charge on the diazonium group, enhancing its electrophilicity. Conversely, electron-donating groups can destabilize the diazonium ion by increasing the electron density on the ring, which can facilitate dediazoniation.

| Property | Calculated Value (a.u.) | Description |

| HOMO Energy | -0.35 | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.15 | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 0.20 | An indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Mulliken Charge on Nα | +0.25 | Partial charge on the nitrogen atom directly bonded to the benzene ring, indicating its electrophilic character. |

| Mulliken Charge on Nβ | +0.10 | Partial charge on the terminal nitrogen atom. |

Note: These values are illustrative and depend on the level of theory and basis set used in the calculation.

The calculated molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The LUMO is often localized on the diazonium group, indicating that this is the primary site for nucleophilic attack. The distribution and energies of these frontier orbitals are key to understanding the regioselectivity and kinetics of reactions involving the 4-fluorobenzenediazonium ion.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms due to its balance of accuracy and computational cost. DFT studies on benzenediazonium salts have provided detailed insights into various reactions, including dediazoniation, azo coupling, and Sandmeyer reactions.

For this compound, a key reaction of interest is the Schiemann reaction, where the diazonium group is replaced by a fluorine atom upon heating, typically with a tetrafluoroborate counterion. DFT calculations can be used to model the potential energy surface of this reaction, identifying transition states and intermediates and calculating activation energies.

The mechanism of dediazoniation, the loss of N₂, is central to the reactivity of arenediazonium salts. DFT studies have explored both homolytic (radical) and heterolytic (ionic) pathways. The nature of the substituent on the benzene ring and the solvent environment can significantly influence which pathway is favored. The fluorine atom in the para position, with its competing inductive and resonance effects, can modulate the stability of potential intermediates, such as the 4-fluorophenyl cation or radical.

A hypothetical reaction coordinate diagram for the dediazoniation of a benzenediazonium ion, as could be elucidated by DFT calculations, is presented below.

| Reaction Coordinate | Energy (kcal/mol) | Species |

| Reactant | 0 | 4-F-C₆H₄N₂⁺ |

| Transition State | +25 | [4-F-C₆H₄---N₂]⁺ |

| Products | -10 | 4-F-C₆H₄⁺ + N₂ |

Note: These energy values are hypothetical and serve to illustrate the type of information obtained from DFT studies.

DFT calculations can also be employed to study the kinetics and thermodynamics of azo coupling reactions, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound. The calculated activation barriers and reaction energies can help to predict the feasibility and selectivity of such reactions. The presence of the fluorine substituent will influence the electrophilicity of the diazonium ion and thus the rate of the coupling reaction.

Molecular Dynamics Simulations of Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its surrounding environment, particularly with solvent molecules. Solvation plays a critical role in the stability and reactivity of ionic species. MD simulations can reveal the structure of the solvation shell, the strength of ion-solvent interactions, and the dynamics of solvent exchange.

In an aqueous solution, the 4-fluorobenzenediazonium cation will be surrounded by water molecules. MD simulations can quantify key structural and dynamic properties of this hydration shell. For instance, the radial distribution function (RDF) can be calculated to determine the average distance and coordination number of water molecules around the cation.

The orientation of water molecules in the first solvation shell is also of interest. The hydrogen atoms of water are expected to orient towards the chloride anion, while the oxygen atoms will interact with the positively charged diazonium group and the aromatic ring. The fluorine atom can also participate in hydrogen bonding with water molecules, further influencing the solvation structure.

Key parameters that can be extracted from MD simulations of an ion in water are shown in the table below.

| Parameter | Description |

| Coordination Number | The average number of solvent molecules in the first solvation shell of the ion. |

| Residence Time | The average time a solvent molecule spends in the first solvation shell before exchanging with a bulk solvent molecule. |

| Diffusion Coefficient | A measure of the mobility of the ion through the solvent. |

| Solvation Free Energy | The free energy change associated with transferring the ion from the gas phase to the solvent. |

MD simulations can also be used to study intermolecular interactions between the 4-fluorobenzenediazonium cation and other species in solution, such as nucleophiles or other ions. These simulations can provide insights into the initial steps of a chemical reaction, such as the formation of reactant complexes, and can help to explain the role of the solvent in mediating the reaction. By understanding these solvation effects and intermolecular interactions, a more complete picture of the chemical behavior of this compound in a realistic environment can be obtained.

Future Research Directions and Emerging Applications of Benzenediazonium, 4 Fluoro , Chloride

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is pivotal for unlocking the full synthetic potential of benzenediazonium (B1195382), 4-fluoro- (B1141089), chloride. Modern catalysis aims to generate highly reactive intermediates, such as aryl radicals, under mild conditions, thereby enhancing reaction efficiency and selectivity.

Photoredox Catalysis: A significant area of research involves the use of visible-light photoredox catalysis. smolecule.com This technique employs photosensitizers, often ruthenium or iridium complexes, that, upon light absorption, can initiate single-electron transfer (SET) with the diazonium salt. researchgate.netnih.govliv.ac.uk This process generates an aryl radical under exceptionally mild, often room-temperature, conditions. nih.gov This approach is a greener alternative to traditional methods that may require harsh reagents or high temperatures. liv.ac.uk Dual catalytic systems, combining photoredox catalysis with other catalysts like gold or palladium, are also being explored to facilitate novel bond formations, such as C(sp)–H arylation of terminal alkynes. nih.gov

Electrochemical Methods: Electrochemistry offers another powerful tool for the controlled generation of reactive species from diazonium salts. smolecule.com Electrochemical reduction can initiate polymerization or surface modification without the need for chemical initiators. rsc.org This method provides precise control over the reaction by tuning the applied potential, offering a scalable and environmentally friendly alternative to traditional chemical reductions. smolecule.com

Metal-Free Catalysis: While transition metals are effective, research is also moving towards metal-free catalytic systems to avoid potential metal contamination in the final products. Organic dyes like Eosin Y have been used as photosensitizers for the borylation of aryldiazonium salts, demonstrating the feasibility of metal-free photoredox catalysis. nih.gov Additionally, organic catalysts such as 4-aminomorpholine (B145821) have been shown to mediate C-C bond formation reactions involving diazonium salts.

| Catalytic System | Principle | Key Advantages | Representative Application |

| Photoredox Catalysis | Visible light and a photosensitizer generate aryl radicals via Single Electron Transfer (SET). researchgate.netnih.gov | Mild reaction conditions (room temp), high chemoselectivity, green approach. liv.ac.uknih.gov | C-H arylation of heteroarenes, synthesis of arylalkynes. liv.ac.uknih.gov |

| Electrochemical Catalysis | Controlled potential initiates radical formation from the diazonium salt. smolecule.com | High degree of control, scalability, avoids chemical reagents. smolecule.com | Initiating polymerization of reactive monomers. rsc.org |

| Dual Catalysis | Combines two different catalytic cycles (e.g., photoredox and transition metal). | Enables novel transformations not possible with a single catalyst. | C(sp)–H arylation of terminal alkynes (Gold/Photoredox). nih.gov |

Green Chemistry Innovations in Diazotization and Subsequent Reactions

Traditional diazotization reactions often rely on strong mineral acids and sodium nitrite (B80452), which can pose environmental and safety hazards. digitellinc.com Consequently, a major research thrust is the development of greener alternatives.

Sustainable Reagents and Solvents:

Biodegradable Acids: One innovative approach is the replacement of strong acids like hydrochloric acid (HCl) with biodegradable and non-toxic alternatives. For example, alginic acid, a polysaccharide derived from brown algae, has been successfully used to mediate diazotization reactions. digitellinc.com This method not only reduces the environmental impact but also allows some reactions to proceed at room temperature. digitellinc.com

Alternative Nitrosating Agents: Research is ongoing to find safer and more efficient nitrosating agents to replace sodium nitrite. Reagents such as tert-butyl nitrite, n-butyl nitrite, and methyl nitrite are being explored as they can be used under milder, and sometimes non-aqueous, conditions, improving reaction efficiency and reducing waste. scirp.orgresearchgate.net

Eco-Friendly Catalysts: The use of reusable, solid catalysts like clays (B1170129) is being investigated. These materials can act as bifunctional catalysts for both diazotization and subsequent coupling reactions, avoiding the use of corrosive acids and alkalis. researchgate.net

| Green Innovation | Description | Environmental Benefit |

| Alginic Acid | A biodegradable polysaccharide used as an acidic medium for diazotization. digitellinc.com | Replaces hazardous mineral acids like HCl, non-toxic. digitellinc.com |

| Alternative Nitrites | Use of organic nitrites like tert-butyl nitrite or methyl nitrite as the nitrosating agent. scirp.org | Can be used in non-aqueous conditions, potentially reducing waste and side reactions. |

| Clay Catalysts | Reusable solid acids that can catalyze both diazotization and coupling reactions. researchgate.net | Avoids corrosive acids and alkalis, catalyst can be recycled. researchgate.net |

| In Situ Generation | Generating and immediately using the diazonium salt in a one-pot process. researchgate.net | Avoids isolation of unstable intermediates, reduces solvent waste. researchgate.net |

Integration into Flow Chemistry and Microreactor Systems

The inherent instability of diazonium salts makes their handling in traditional batch processes challenging, especially on a large scale. nih.govresearchgate.net Flow chemistry and microreactor technology offer a transformative solution to these safety and efficiency issues. nih.govbeilstein-journals.org

Continuous flow reactors allow for the synthesis and immediate use of hazardous intermediates like benzenediazonium, 4-fluoro-, chloride in a closed, controlled system. nih.govresearchgate.net The small reactor volumes and high surface-area-to-volume ratios enable rapid heat transfer and precise temperature control, which is critical for managing exothermic diazotization reactions. beilstein-journals.org This enhanced control minimizes the risk of runaway reactions and the accumulation of explosive intermediates. nih.gov

Flow systems have been successfully developed for the synthesis of various organofluorine compounds and for preparing aryldiazonium tetrafluoroborate (B81430) salts with high yields and purity. researchgate.netresearchgate.netnih.govarkat-usa.org This technology not only improves safety but also facilitates process automation, scalability, and reproducibility, making it highly attractive for industrial applications. researchgate.net

Potential in Advanced Materials Science and Engineering

The reactivity of the diazonium group makes this compound an excellent candidate for surface modification and the synthesis of advanced materials.

Surface Grafting: Aryl diazonium salts can be used to form highly stable, covalently bonded organic layers on a wide variety of surfaces, including metals (like chromium and steel), metal oxides, and carbon materials (like glassy carbon and graphene). researchgate.netmdpi.comnih.govnih.gov This process, known as electrografting when initiated electrochemically, allows for the precise tuning of surface properties. mdpi.commdpi.com The resulting aryl layers can be used to:

Enhance corrosion resistance on metal alloys. nih.govnih.gov

Serve as platforms for constructing electrochemical biosensors. mdpi.comresearchgate.netnih.gov

Attach nanoparticles to surfaces for catalytic or sensing applications. mdpi.com

Polymer and Nanoparticle Synthesis: The compound can act as an initiator for polymerization reactions. rsc.org For example, the electrochemical reduction of 4-fluorobenzenediazonium (B14715802) salts can initiate the radical polymerization of various reactive monomers. rsc.org Furthermore, diazonium salts are used to functionalize nanoparticles, such as TiO₂, to create novel catalysts or composite materials with tailored properties. mdpi.com This surface functionalization can prevent leaching of components and improve compatibility between different materials in a composite. mdpi.com

Exploration in Targeted Molecular Synthesis, including Building Blocks for Complex Molecules

This compound is a valuable building block in organic synthesis, providing a gateway to a diverse array of fluorinated aromatic compounds. smolecule.comorganic-chemistry.org The fluorine atom can significantly alter the biological and chemical properties of molecules, making it a desirable feature in pharmaceuticals and agrochemicals. beilstein-journals.org

The diazonium group can be readily replaced by a wide range of substituents through reactions like the Sandmeyer and Schiemann reactions, enabling the introduction of halides, cyano groups, and other functionalities. organic-chemistry.org This versatility is exploited in the synthesis of:

Fluorinated Heterocycles: These are important motifs in medicinal chemistry. Photoredox catalysis using diazonium salts allows for the direct arylation of heteroarenes under mild conditions. liv.ac.uk

Complex Scaffolds: The compound serves as a precursor for creating more elaborate molecules. For instance, the pentakis(trifluoromethyl)benzenediazonium cation, a highly functionalized analogue, has been synthesized and used as a building block for novel trifluoromethyl-substituted derivatives. nih.gov

Fluorinated Cycloalkyls: Methodologies like halofluorination can produce a variety of fluorine-containing small molecules, which are valuable building blocks for drug discovery. beilstein-journals.orgnih.gov

The ability to precisely introduce a fluoro-aryl group makes this diazonium salt a key component in the synthetic toolbox for creating complex molecules with specific functions.

Q & A

Q. What purification techniques are suitable for isolating 4-fluorobenzenediazonium chloride from reaction mixtures?

- Techniques :

- Precipitation : Add cold ether to isolate the diazonium salt.

- Column Chromatography : Use silica gel with non-polar solvents (e.g., hexane/ethyl acetate) for azo coupling products .

Tables

Table 1 . Decomposition Rates of 4-Fluorobenzenediazonium Chloride Under Varied Conditions

| Condition | Half-Life (hr) | Major Byproducts |

|---|---|---|

| pH 2, 4°C | 48 | Phenol, N₂ |

| pH 7, 25°C | 0.5 | Phenol, N₂ |

| Dark, 0°C | 72 | Trace decomposition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.